(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476945
InChI: InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17476945

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name (1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
Standard InChI Key SNWQYHLWTPSPAH-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@H](CN)N)C
Canonical SMILES CC1=CC(=C(C=C1)C(CN)N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine (C₁₀H₁₆N₂) features a chiral carbon center at the first position of the ethane backbone, bonded to a 2,4-dimethylphenyl group and two amine groups. The dimethyl substitution on the phenyl ring introduces steric hindrance and electronic modulation, affecting its solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
IUPAC Name(1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine
Chiral Center ConfigurationR-configuration at C1
Canonical SMILESCC1=CC(=C(C=C1)C(CN)N)C
InChI KeySNWQYHLWTPSPAH-JTQLQIEISA-N

The compound’s chirality is critical for enantioselective interactions in biological systems and asymmetric synthesis.

Synthesis and Optimization

Reductive Amination

The primary synthesis route involves reductive amination of 2,4-dimethylbenzaldehyde with ethylenediamine derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed as reducing agents under controlled temperatures (0–25°C) in polar aprotic solvents like tetrahydrofuran (THF).

Reaction Scheme:

2,4-Dimethylbenzaldehyde+EthylenediamineNaBH4,THF(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine\text{2,4-Dimethylbenzaldehyde} + \text{Ethylenediamine} \xrightarrow{\text{NaBH}_4, \text{THF}} \text{(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine}

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The primary and secondary amine groups participate in nucleophilic attacks, enabling the formation of:

  • Schiff bases via condensation with carbonyl compounds.

  • Amide derivatives through acylation with acid chlorides.

Complexation with Metal Ions

The diamine acts as a bidentate ligand, coordinating to transition metals like nickel (Ni²⁺) and copper (Cu²⁺). Such complexes are explored in catalysis, including Suzuki-Miyaura cross-couplings and asymmetric hydrogenations .

Applications in Drug Development and Catalysis

Medicinal Chemistry

While explicit biological data are scarce, structural analogs demonstrate:

  • Enzyme inhibition: Interaction with proteases or kinases due to hydrogen bonding with amine groups.

  • Receptor modulation: Potential affinity for G-protein-coupled receptors (GPCRs) implicated in neurological disorders.

Catalytic Systems

Nickel-diamine complexes derived from this compound facilitate C–C bond formations in alkyl-alkyl Suzuki reactions, achieving turnover numbers (TON) > 1,000 under mild conditions .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Physicochemical Properties

CompoundSubstituent PositionSolubility (H₂O)Melting Point (°C)
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine2,4-dimethylLow48–53
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine2,3-dimethylLow50–55
(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride2,5-dimethylHigh162–165

The 2,4-dimethyl substitution balances steric bulk and electronic effects, whereas hydrochloride salts (e.g., 2,5-dimethyl derivative) enhance aqueous solubility.

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